2-(7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-mesitylacetamide
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Overview
Description
2-(7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-mesitylacetamide is a useful research compound. Its molecular formula is C23H20ClN3O2S and its molecular weight is 437.94. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
The research on related thieno[3,2-d]pyrimidine derivatives showcases their promise in anticancer applications. For instance, derivatives synthesized through a series of chemical reactions demonstrated marked inhibition against several human cancer cell lines, including colon cancer (HT-29), lung adenocarcinoma (A549), and gastric cancer (MKN45), highlighting the potential of these compounds in developing effective anticancer therapies (Huang et al., 2020). The molecular docking studies indicated the possibility of these compounds inhibiting specific protein targets, further suggesting their applicability in targeted cancer treatment.
Antimicrobial Activity
The thieno[2,3-d]pyrimidine derivatives have been explored for their antimicrobial properties. Research has shown that these compounds possess significant antimicrobial activity against a range of pathogens. For example, a study focusing on the synthesis and antimicrobial activity of novel thienopyrimidine linked rhodanine derivatives found compounds with potent antibacterial potency against E. coli, B. subtilis, B. cereus, and K. pneumonia, with minimum inhibitory concentrations comparable to standard antibiotics. Additionally, some compounds demonstrated antifungal potency against various strains, indicating their broad-spectrum antimicrobial potential (Kerru et al., 2019).
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been identified as novel cdk2 inhibitors . CDK2 (Cyclin-dependent kinase 2) is a crucial target for cancer treatment that selectively targets tumor cells .
Mode of Action
Similar compounds have shown to inhibit cdk2, which is responsible for phosphorylation of key components for cell proliferation . This inhibition can lead to alterations in cell cycle progression and induce apoptosis within certain cells .
Biochemical Pathways
The inhibition of cdk2 can affect the cell cycle progression and apoptosis pathways .
Pharmacokinetics
Similar compounds have shown suitable pharmacokinetic properties in in silico admet studies and drug-likeness studies . These properties can help in predicting the structure requirement for the observed antitumor activity .
Result of Action
Similar compounds have shown to significantly inhibit the growth of certain cell lines . They have also shown to exert a significant alteration in cell cycle progression, in addition to inducing apoptosis within certain cells .
Properties
IUPAC Name |
2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O2S/c1-13-8-14(2)20(15(3)9-13)26-19(28)10-27-12-25-21-18(11-30-22(21)23(27)29)16-4-6-17(24)7-5-16/h4-9,11-12H,10H2,1-3H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIIUAJRFJPKHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.